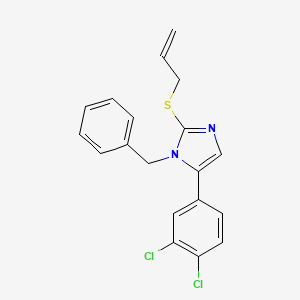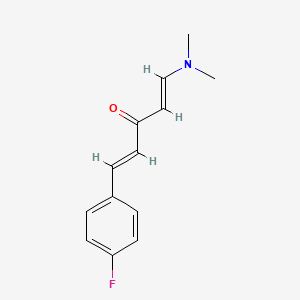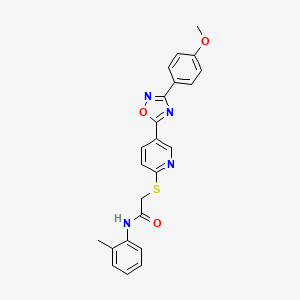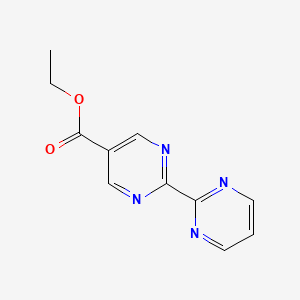
1-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of urea-thiourea derivative that has shown promising results in several studies.
Applications De Recherche Scientifique
Biologically Active Compounds Synthesis
Compounds containing the 1,2,4-oxadiazole ring along with urea or thiourea moieties have been synthesized and characterized for their diverse biological activities. These activities include anti-inflammatory, antiviral, analgesic, fungicidal, herbicidal, diuretic, antihelminthic, antitumor, and antimicrobial effects. Efficient methods for synthesizing these compounds involve reactions of amidoximes and acyl halides under microwave irradiation, leading to the rapid formation of 1,2,4-oxadiazoles. These synthesized compounds are further explored for their potential applications in medicinal chemistry and agriculture due to their promising biological properties (Arıkan Ölmez & Waseer, 2020).
Novel Synthesis Methods
New methods for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives using microwave irradiation have been developed. These methods offer advantages in terms of reaction time compared to conventional heating, resulting in satisfactory yields of the desired products. Such derivatives have been reported, characterized by their structural analysis, and explored for various applications in chemical research (Li & Chen, 2008).
Versatile Condensing Agents
Compounds featuring the 1,3,4-oxadiazole-2(3H)-thione structure serve as versatile condensing agents in the synthesis of a wide range of chemical entities, including amides, esters, thiols, ureas, carbonates, polyamides, and polyureas. These agents facilitate the direct and one-pot preparation of these entities under mild conditions, demonstrating the utility of oxadiazole derivatives in complex synthetic procedures (Saegusa, Watanabe, & Nakamura, 1989).
Anticancer Potential
Derivatives of 1,3,4-thiadiazol-2-yl)urea have shown potent activity against chronic myeloid leukemia (CML) cell lines. Structure-activity relationship (SAR) analyses led to the identification of compounds with significant anticancer effects, highlighting the therapeutic potential of these derivatives in cancer treatment through the modulation of specific cellular pathways, such as the PI3K/AKT signaling pathway (Li et al., 2019).
Fungitoxicity and Multicomponent Synthesis
The synthesis of 1,2,4-triazolo- and thiadiazolo[3,2-b]-1,3,4-oxadiazoles demonstrates their fungitoxic properties, offering new avenues for developing antifungal agents. Moreover, innovative multicomponent reactions have facilitated the synthesis of thiazolidin-4-yl-1,3,4-oxadiazoles, showcasing the chemical versatility and potential applications of these heterocyclic systems in agriculture and pharmaceuticals (Singh et al., 2001; Brockmeyer et al., 2014).
Propriétés
IUPAC Name |
1-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c21-13(18-14-17-8-10-23-14)16-7-4-9-24-15-20-19-12(22-15)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXDRUQGOFZSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCCCNC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2714282.png)



![2-{[(2-Fluorophenyl)methoxy]methyl}oxirane](/img/structure/B2714291.png)
![1,3-dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine](/img/structure/B2714293.png)


![N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2714297.png)
![4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2714298.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea](/img/structure/B2714299.png)
![2-Chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)acetamide](/img/structure/B2714300.png)

